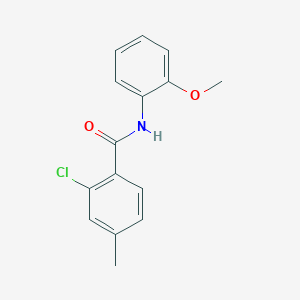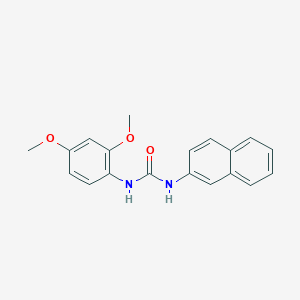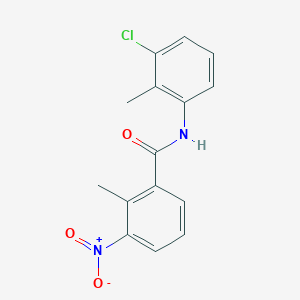
2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide, also known as GW 501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was first developed in the 1990s as a potential treatment for cardiovascular diseases, metabolic disorders, and cancer. However, it gained popularity in the athletic community due to its ability to enhance endurance and performance.
作用机制
2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide 501516 works by activating PPARδ, which is a transcription factor that regulates the expression of genes involved in energy metabolism, lipid metabolism, and inflammation. When PPARδ is activated, it increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to increased energy production and improved endurance. In addition, it has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to increased energy production and improved endurance. It also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines. In addition, it has been found to have anti-tumor effects in certain types of cancer.
实验室实验的优点和局限性
One of the advantages of using 2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide 501516 in lab experiments is that it is a highly selective and potent activator of PPARδ, which makes it a useful tool for studying the role of PPARδ in energy metabolism and inflammation. However, one of the limitations is that it has been shown to cause cancer in animal models at high doses, which raises concerns about its safety for human use.
未来方向
There are several future directions for research on 2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide 501516. One area of interest is its potential therapeutic applications in the treatment of metabolic disorders, cardiovascular diseases, and cancer. Another area of interest is its mechanism of action, particularly the signaling pathways involved in PPARδ activation. In addition, there is a need for further research on the safety and efficacy of this compound 501516 in humans.
合成方法
The synthesis of 2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide 501516 involves several steps, including the reaction of 2-fluoro-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoic acid. This is followed by the reaction of 2-chloro-4-methylbenzoic acid with 2-methoxyaniline to form this compound. The final product is obtained by purifying the compound using chromatography.
科学研究应用
2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide 501516 has been extensively studied for its potential therapeutic applications. It has been shown to improve lipid metabolism, reduce inflammation, and increase insulin sensitivity in animal models. In addition, it has been found to have anti-tumor effects in certain types of cancer. However, its most well-known application is in the field of sports performance enhancement. This compound 501516 has been shown to increase endurance and stamina by activating the peroxisome proliferator-activated receptor delta (PPARδ), which regulates the expression of genes involved in energy metabolism.
属性
IUPAC Name |
2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-7-8-11(12(16)9-10)15(18)17-13-5-3-4-6-14(13)19-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRDTTWIIMIQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)
![2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5731260.png)

![N-[1,1-dimethyl-2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5731264.png)


![4-{[4-(acetylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5731292.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5731309.png)

![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5731315.png)

![N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B5731329.png)

![1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5731337.png)